REACTION_CXSMILES
|
C1(=O)[N:5]([CH2:6][CH2:7][O:8][C:9]([O:12][CH2:13][CH2:14][N:15]2C(=O)C3=CC=CC=C3C2=O)([CH3:11])[CH3:10])C(=O)C2=CC=CC=C12.[OH-].[Na+]>O>[NH2:15][CH2:14][CH2:13][O:12][C:9]([O:8][CH2:7][CH2:6][NH2:5])([CH3:10])[CH3:11] |f:1.2|
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Name
|
2,2-Di-(2-phthalimidoethoxy)propane
|
Quantity
|
46.2 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1CCOC(C)(C)OCCN1C(C=3C(C1=O)=CC=CC3)=O)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
43.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling this solution
|
Type
|
EXTRACTION
|
Details
|
was extracted with p-dioxane in a liquid-liquid extractor for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The p-dioxane was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
DISTILLATION
|
Details
|
The oil was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NCCOC(C)(C)OCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |